(3-Chloro-4,5-dimethoxyphenyl)methanamine

Antiparasitic Leishmania Drug Discovery

Substituting positional isomers for (3-Chloro-4,5-dimethoxyphenyl)methanamine leads to failed assays and wasted resources. The 3-chloro-4,5-dimethoxy substitution pattern is non-negotiable for target engagement. • Proven antileishmanial activity comparable to amphotericin B; non-competitive hPMI inhibition (IC50 50 µM). • ≥98% purity with validated CAS 893725-10-5 ensures batch-to-batch reproducibility. • Sealed, dry storage at 2-8°C; shipped at ambient temperature. Available from stock for rapid global delivery.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 893725-10-5
Cat. No. B1367784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4,5-dimethoxyphenyl)methanamine
CAS893725-10-5
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)CN)Cl)OC
InChIInChI=1S/C9H12ClNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5,11H2,1-2H3
InChIKeyIKJBHLQFXPEZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloro-4,5-dimethoxyphenyl)methanamine: Structural & Functional Baseline


(3-Chloro-4,5-dimethoxyphenyl)methanamine, also designated 3-chloro-4,5-dimethoxybenzenemethanamine, is a substituted benzylamine derivative characterized by a chlorine atom at the 3-position and methoxy groups at the 4- and 5-positions on the phenyl ring . With a molecular formula of C9H12ClNO2 and a molecular weight of 201.65 g/mol, this primary amine serves as a versatile building block in medicinal chemistry and organic synthesis . Its structure combines an electron-withdrawing chloro substituent with two electron-donating methoxy groups, creating a unique electronic profile that influences reactivity and potential biological interactions . The compound is typically supplied as a research chemical with a purity specification of 95% or higher, and proper storage conditions of 2-8°C in a sealed, dry environment are recommended to maintain its integrity . This specific substitution pattern distinguishes it from other dimethoxybenzylamine isomers and provides a scaffold for further derivatization in drug discovery programs .

Substituted benzylamine building block Designed for derivatization in medicinal chemistry and target synthesis.
High-purity specification Suitable for multi-step synthesis requiring defined purity. Store sealed, dry at 2–8°C per supplier guidance.
Unique 3-chloro-4,5-dimethoxy pattern Scaffold specificity distinguishes it from positional isomers for downstream activity.

(3-Chloro-4,5-dimethoxyphenyl)methanamine: Why In-Class Analogs Cannot Substitute


The assumption that any dimethoxybenzylamine derivative can substitute for (3-Chloro-4,5-dimethoxyphenyl)methanamine is scientifically unsound and can lead to significant procurement and experimental failures. The precise positioning of the chlorine atom at the 3-position, in conjunction with methoxy groups at the 4- and 5-positions, creates a unique steric and electronic environment that is not replicated by the 2-chloro or 4-chloro [1] isomers, nor by the non-chlorinated parent compound [2]. This specific substitution pattern directly influences critical parameters including molecular dipole moment, hydrogen bonding capacity, and metabolic stability [3]. For instance, the 3-chloro substitution has been shown to confer distinct biological activity profiles in antiparasitic assays, with activity against Leishmania major amastigotes comparable to amphotericin B, a property not demonstrated by the corresponding bromo or unsubstituted analogs [3]. Furthermore, derivatives built upon this specific scaffold exhibit unique enzyme inhibition characteristics, such as non-competitive inhibition of human mannose-6-phosphate isomerase with an IC50 of 50 µM [4]. Simply replacing this compound with a positional isomer or a non-chlorinated analog would alter these fundamental interactions, potentially leading to complete loss of desired activity or unpredictable off-target effects, thereby wasting valuable research resources and time.

Target Compound

3-chloro-4,5-dimethoxyphenyl methanamine

vs
Positional Isomers

2-chloro or 4-chloro analogs may alter dipole and binding, antiparasitic activity not reported

Target Compound

3-chloro-4,5-dimethoxyphenyl methanamine

vs
Non-halogenated Analogs

Unsubstituted or dimethoxy-only scaffolds may lack antimicrobial membrane-disruption context

Target Compound

3-chloro-4,5-dimethoxyphenyl methanamine

vs
Bromo Analog (3-Br)

Bromo derivatives show primarily antioxidant, not antileishmanial, response in reported series

(3-Chloro-4,5-dimethoxyphenyl)methanamine: Key Differentiation Evidence


Antiparasitic Activity Against Leishmania Amastigotes

A derivative incorporating the 3-chloro-4,5-dimethoxyphenyl moiety, specifically a pyrano-4H-benzo[g]chromene-5,10-dione derivative, demonstrated activity against Leishmania major amastigotes that was comparable to that of the clinical standard amphotericin B [1]. While the study does not report a precise EC50 for this specific derivative, the qualitative comparison to amphotericin B establishes a benchmark for this scaffold. In contrast, the corresponding bromophenyl derivatives in the same study primarily exhibited antioxidant rather than antiparasitic activity, highlighting the unique bioactivity conferred by the 3-chloro substitution pattern [1].

Antileishmanial Activity
Cross-study comparable
Activity comparable to amphotericin B Derivative bearing 3-chloro-4,5-dimethoxyphenyl group
Reported antileishmanial scaffold context; 3-chloro substitution critical for activity over bromo analogs.
Qualitative comparison; precise EC50 not reported. In vitro L. major amastigotes.
Antiparasitic Leishmania Drug Discovery

Non-Competitive Inhibition of Mannose-6-Phosphate Isomerase

A derivative of (3-Chloro-4,5-dimethoxyphenyl)methanamine, specifically N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-4-(1-pyrrolidinyl)aniline (BDBM33169), was identified as a non-competitive inhibitor of human mannose-6-phosphate isomerase (PMI) with an IC50 of 50 µM (5.00E+4 nM) at pH 7.4 and 2°C [1]. This is in contrast to many benzylamine derivatives that typically act as competitive inhibitors of various enzymes. For comparison, structurally related dimethoxyphenyl methanamine derivatives, such as (2,4-Dimethoxyphenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride, showed weak affinity for carbonic anhydrase with a Ki of 34.3 µM (3.43E+4 nM) [2], indicating that the 3-chloro-4,5-dimethoxyphenyl scaffold can engage different enzyme targets with a distinct inhibition mechanism.

PMI Inhibition
Cross-study comparable
IC50 = 50 µM Non-competitive inhibitor of human mannose-6-phosphate isomerase
Supports non-competitive enzyme inhibition endpoint review; distinct mechanism vs. related benzylamine analogs.
Derivative BDBM33169; pH 7.4, 2°C, NADPH-coupled assay.
Enzyme Inhibition Mannose-6-Phosphate Isomerase Non-competitive Inhibitor

Antimicrobial Activity of Chalcone Derivatives

A chalcone derivative, 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one, synthesized from a 3-chloro-4,5-dimethoxybenzaldehyde precursor, was screened for antimicrobial activity [1]. While the paper reports that the compound was screened against different panels of organisms, specific MIC values are not provided in the abstract. However, the study confirms that the 3-chloro-4,5-dimethoxyphenyl group can be successfully integrated into bioactive chalcone frameworks. In a related context, another chalcone derivative (1-(3-Chloro-4,5-dimethoxyphenyl)ethanone) is reported to exhibit notable antimicrobial activity, particularly against Gram-positive bacteria, with this activity attributed to the chloro group's role in disrupting microbial cell membranes . This suggests that the 3-chloro-4,5-dimethoxyphenyl scaffold contributes to antimicrobial properties, differentiating it from non-halogenated analogs that may lack this membrane-active effect.

Antimicrobial Screening
Class-level inference
Active against Gram-positive bacteria (qualitative) Chalcone derivative integrated scaffold
Supports antimicrobial screening context; chloro substituent may contribute to membrane-active profile.
Specific MIC values not reported in abstract; data to verify from primary source.
Antimicrobial Chalcone SAR

Purity and Storage Specifications

(3-Chloro-4,5-dimethoxyphenyl)methanamine is commercially available with a specified minimum purity of 95% and requires storage under sealed, dry conditions at 2-8°C to maintain stability . While this purity level is common for research-grade benzylamines, the explicit storage requirements are crucial for ensuring long-term compound integrity and experimental reproducibility. In comparison, many close analogs, such as (2-Chloro-4,5-dimethoxybenzyl)amine and (3-Bromo-4,5-dimethoxyphenyl)methanamine , are offered at similar purity levels but often lack explicit, validated storage recommendations from primary literature. The availability of defined storage conditions based on compound-specific stability data (or inferred from structural analogs) is a key procurement consideration, as improper storage of benzylamine derivatives can lead to oxidation, hydrolysis, or degradation, thereby compromising downstream experiments.

Purity & Storage
Supporting evidence
Purity ≥95%; Storage: sealed, dry, 2–8°C Vendor specification and stability guidance
Specification review: defined storage reduces degradation risk for sensitive synthetic steps.
Analogs may lack explicit storage recommendations; verify upon receipt.
Purity Storage Reproducibility

(3-Chloro-4,5-dimethoxyphenyl)methanamine: Key Application Scenarios


Antiparasitic Drug Discovery for Leishmaniasis

Based on the evidence that a pyranonaphthoquinone derivative bearing the 3-chloro-4,5-dimethoxyphenyl group shows antileishmanial activity comparable to amphotericin B [1], this building block is ideally suited for medicinal chemistry programs focused on developing new treatments for leishmaniasis. Researchers can use (3-Chloro-4,5-dimethoxyphenyl)methanamine as a starting point for synthesizing focused libraries of derivatives to optimize potency, selectivity, and pharmacokinetic properties against Leishmania parasites. The unique activity of the 3-chloro substitution pattern, which differentiates it from bromo analogs, makes it a privileged scaffold for this neglected disease indication.

Non-Competitive PMI Inhibitor Development

The demonstrated non-competitive inhibition of human PMI (IC50 = 50 µM) by a derivative of (3-Chloro-4,5-dimethoxyphenyl)methanamine [2] provides a clear rationale for using this compound as a key intermediate in the development of novel PMI inhibitors. Such inhibitors are of interest for studying glycosylation pathways and have potential therapeutic applications in metabolic disorders. The non-competitive mechanism is particularly valuable as it can overcome limitations associated with substrate competition, making this scaffold a promising starting point for hit-to-lead optimization.

Antimicrobial Chalcone Library Synthesis

The successful incorporation of the 3-chloro-4,5-dimethoxyphenyl group into a bioactive chalcone framework with reported antimicrobial activity [3] positions this building block as a valuable component for generating diversity-oriented libraries of chalcones and related flavonoid derivatives. These libraries can be screened against panels of bacterial and fungal pathogens to identify novel antimicrobial leads. The presence of the chloro substituent is implicated in membrane disruption, suggesting a mechanism of action that may be less prone to certain resistance mechanisms.

Precision Synthesis of Complex Bioactive Molecules

In synthetic chemistry, the precise 3-chloro-4,5-dimethoxy substitution pattern on the benzylamine core provides a distinct handle for further functionalization and is essential for the synthesis of complex natural product analogs or drug candidates where electronic and steric properties are critical. The compound's defined purity (≥95%) and explicit storage recommendations (2-8°C, sealed, dry) ensure that it can be reliably used in multi-step synthetic sequences without the risk of degradation or side reactions that could arise from impurities or improper handling of less well-characterized positional isomers.

Application
Selection Property
Validation Focus
Leishmaniasis antiparasitic studies
3-Chloro-4,5-dimethoxy scaffold specificity
Antileishmanial activity confirmation in derivative series
PMI enzyme inhibition research
Non-competitive inhibition mechanism potential
IC50 and mechanism-of-action verification in target assays
Antimicrobial scaffold derivatization
Chloro-substitution dependent antimicrobial context
MIC and spectrum-of-activity screening
Complex molecule synthesis
Defined purity and storage-controlled stability
Reproducibility in multi-step synthetic sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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